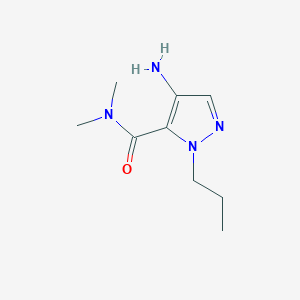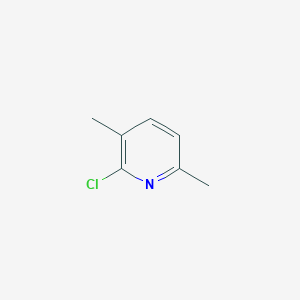
2-氯-3,6-二甲基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,6-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN . It has a molecular weight of 141.6 . It is a liquid at room temperature and is stored in an inert atmosphere at temperatures between 2-8°C . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 2-Chloro-3,6-dimethylpyridine involves a series of reactions. For instance, the reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate, hydroxylamine, and anthranilic acid afforded the corresponding pyrazolo, isoxazolo, and pyridoquinazoline derivatives .Molecular Structure Analysis
The molecular structure of 2-Chloro-3,6-dimethylpyridine is represented by the InChI code: 1S/C7H8ClN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring with chlorine and methyl groups attached to it.Chemical Reactions Analysis
In a study, pyridine-water and 2,6-dimethylpyridine-water systems at different complexation stages were calculated using high-level Kohn-Sham theory . The hydrophobic-hydrophilic properties were accounted for by the polarizable continuum solvation model .Physical And Chemical Properties Analysis
2-Chloro-3,6-dimethylpyridine is a liquid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
Synthesis of Pyrazolo, Isoxazolo, and Pyridoquinazoline Derivatives
The reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate, hydroxylamine, and anthranilic acid results in the formation of corresponding pyrazolo, isoxazolo, and pyridoquinazoline derivatives . These derivatives have potential applications in various fields of chemistry and biology.
Production of Thienopyridine Derivatives
Alkylation of 2-mercapto-4,6-dimethylpyridine-3-carbonitrile with ethyl chloroacetate or phenacyl bromide followed by cyclization in NaOH results in the formation of thienopyridine derivatives . These compounds have potential applications in pharmaceuticals and other chemical industries.
Synthesis of 2-Anilinopyrimidines
2-Chloro-4,6-dimethylpyrimidine can be used in the synthesis of 2-anilinopyrimidines. This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
Use in Agrochemicals
2-Chloro-3,6-dimethylpyridine is an important raw material and intermediate used in the synthesis of agrochemicals . It plays a crucial role in the production of various pesticides and fertilizers.
Use in Pharmaceuticals
This compound is also used as a raw material and intermediate in the pharmaceutical industry . It is involved in the synthesis of various drugs and medicinal compounds.
Use in Dye Manufacturing
2-Chloro-3,6-dimethylpyridine is used in the dyestuff field . It is an important component in the production of various dyes and pigments.
Synthesis of α-Methylated Pyridines
A series of simple 2-methylpyridines can be synthesized in an expedited and convenient manner using 2-chloro-4,6-dimethylpyridine . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
Biological Activity Studies
Some new compounds synthesized using 2-chloro-4,6-dimethylpyridine have been discussed for their biological activity . This includes potential bioactivity of the synthesized 2-anilinopyrimidines .
作用机制
安全和危害
2-Chloro-3,6-dimethylpyridine is classified as hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, washing hands thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
未来方向
属性
IUPAC Name |
2-chloro-3,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBFMNFNLIDSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,6-dimethylpyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Difluoro-5-(2-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)
![3-amino-N-[(4-methylphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2692977.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)

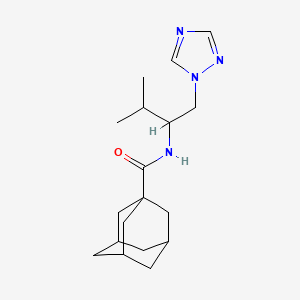
![2-[(1,1-Dioxothiolan-3-yl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2692985.png)
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 5-bromofuran-2-carboxylate](/img/structure/B2692986.png)
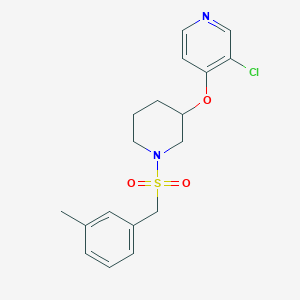
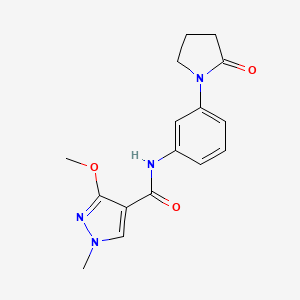
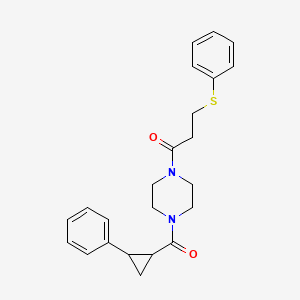
![2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2692995.png)
![2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2692996.png)
